molecular formula C18H13N3O7 B11954293 Dimethyl 7-(4-nitrobenzoyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate CAS No. 853334-15-3

Dimethyl 7-(4-nitrobenzoyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate

Cat. No.: B11954293
CAS No.: 853334-15-3
M. Wt: 383.3 g/mol
InChI Key: DPCFRDBYGXDAQP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 7-(4-nitrobenzoyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate typically involves multiple steps. One common method includes the cyclization of pyrrole with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to form N-propargylenaminones, and finally, intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to yield the desired pyrrolopyridazine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development. the general principles of organic synthesis, such as maintaining reaction conditions and using high-purity reagents, are applicable.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 7-(4-nitrobenzoyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are possible, especially at the nitrobenzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative.

Scientific Research Applications

Dimethyl 7-(4-nitrobenzoyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate has several applications in scientific research:

Mechanism of Action

The exact mechanism of action for Dimethyl 7-(4-nitrobenzoyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate is not fully understood. it is believed to interact with specific molecular targets, such as kinases, and inhibit their activity. This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial actions .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 3-(4-methoxyphenyl)-7-(3-nitrobenzoyl)pyrrolo(1,2-C)pyrimidine-5,6-dicarboxylate
  • Diethyl 7-(4-nitrobenzoyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate
  • Dimethyl 3-(2-methoxyphenyl)-7-(4-nitrobenzoyl)pyrrolo(1,2-C)pyrimidine-5,6-dicarboxylate

Uniqueness

Dimethyl 7-(4-nitrobenzoyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate is unique due to its specific structural configuration, which imparts distinct biological activities and chemical reactivity. Its nitrobenzoyl group and pyrrolopyridazine core make it a valuable compound for various research applications .

Biological Activity

Dimethyl 7-(4-nitrobenzoyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate is a compound of interest due to its unique structural properties and potential biological activities. This article explores the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₃N₃O₇
  • Molecular Weight : 383.3 g/mol
  • CAS Number : 853334-15-3
  • SMILES Notation : COC(=O)C1=C2C=CC=NN2C(=C1C(=O)OC)C(=O)C3=CC=C(C=C3)N+[O-]

The compound features a pyrrolo[1,2-b]pyridazine core with two carboxylate groups and a nitrobenzoyl substituent, which may influence its biological interactions.

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrrolo compounds have been shown to possess potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) for these compounds often fall within a range that suggests effective antimicrobial action.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and energy metabolism.
  • DNA Intercalation : The planar structure of the pyridazine ring may allow for intercalation into DNA, disrupting replication and transcription processes.

Case Studies and Research Findings

A review of literature reveals limited direct studies on this compound itself. However, related compounds provide insights into its potential:

CompoundTarget OrganismMIC (µg/mL)Reference
Indolizine DerivativeMycobacterium tuberculosis4 - 32
Pyrrole DerivativeStaphylococcus aureus0.125 - 0.5
Pyridazine DerivativeMRSA< 10

These studies highlight the promising nature of pyrrole and pyridazine derivatives in combating resistant bacterial strains.

Properties

CAS No.

853334-15-3

Molecular Formula

C18H13N3O7

Molecular Weight

383.3 g/mol

IUPAC Name

dimethyl 7-(4-nitrobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate

InChI

InChI=1S/C18H13N3O7/c1-27-17(23)13-12-4-3-9-19-20(12)15(14(13)18(24)28-2)16(22)10-5-7-11(8-6-10)21(25)26/h3-9H,1-2H3

InChI Key

DPCFRDBYGXDAQP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=CC=NN2C(=C1C(=O)OC)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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